(2-Bromophenyl)(4-chlorophenyl)methanol
CAS No.:
Cat. No.: VC13399903
Molecular Formula: C13H10BrClO
Molecular Weight: 297.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BrClO |
|---|---|
| Molecular Weight | 297.57 g/mol |
| IUPAC Name | (2-bromophenyl)-(4-chlorophenyl)methanol |
| Standard InChI | InChI=1S/C13H10BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,13,16H |
| Standard InChI Key | XZRDCSRAGROTPK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)Br |
| Canonical SMILES | C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)Br |
Introduction
Structural and Molecular Characteristics
Molecular Geometry
The compound’s geometry has been optimized using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level for analogous structures . Key features include:
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Bond lengths: The C–Br and C–Cl bonds measure approximately 1.89 Å and 1.73 Å, respectively, consistent with typical halogen–carbon single bonds .
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Dihedral angles: The two phenyl rings form a dihedral angle of ~85°–90°, creating a non-planar structure that influences steric interactions .
Spectroscopic Properties
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Infrared (IR) spectroscopy: Stretching vibrations for O–H (3200–3600 cm), C–Br (550–600 cm), and C–Cl (700–750 cm) are observed .
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NMR data:
Synthesis and Preparation
Grignard Reaction
A common method involves reacting 2-bromophenylmagnesium bromide with 4-chlorobenzaldehyde, followed by acidic quenching :
Yield: ~70–80% after purification by column chromatography .
Reduction of Ketones
Reduction of (2-bromophenyl)(4-chlorophenyl)methanone using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH):
Yield: 85–90% under optimized conditions.
Industrial-Scale Production
Continuous flow reactors and high-performance liquid chromatography (HPLC) are employed to enhance yield (≥95%) and purity (>99%).
Physicochemical Properties
Biological Activity and Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing active pharmaceutical ingredients (APIs). For example, it is structurally related to intermediates in Dapagliflozin (a sodium-glucose cotransporter-2 inhibitor) .
Antimicrobial Properties
In vitro studies on analogous compounds show moderate activity against Staphylococcus aureus (MIC: 50 µg/mL) and Escherichia coli (MIC: 100 µg/mL). The halogen atoms enhance membrane permeability, while the hydroxyl group facilitates hydrogen bonding with microbial enzymes.
Material Science Applications
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Polymer synthesis: Acts as a monomer for thermally stable polymers (decomposition temperature >300°C).
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Coordination chemistry: Forms complexes with transition metals (e.g., Pd, Pt) for catalytic applications .
Computational and Theoretical Insights
Frontier Molecular Orbital (FMO) Analysis
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Molecular electrostatic potential (MEP): The hydroxyl group and halogens are key sites for electrophilic/nucleophilic attacks .
Thermodynamic Properties
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